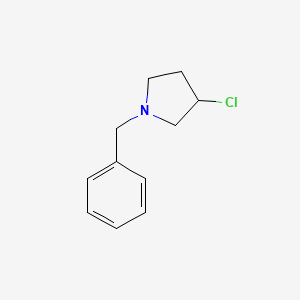

1-苄基-3-氯吡咯烷

描述

1-Benzyl-3-chloropyrrolidine is a chemical compound that is part of the pyrrolidine family, characterized by a five-membered ring containing one nitrogen atom. The benzyl group attached to the nitrogen atom and the chloro substituent on the ring structure suggest that this compound could be an intermediate or a building block in the synthesis of more complex molecules, potentially with pharmacological applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been described in the literature. For instance, 1-benzyl-4-(chloromethyl)piperidine, a compound with a similar structure, was synthesized and used as a precursor for the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . These reactions typically involve the initial formation of a 1-benzyl-1-azoniabicyclo[2.2.1]heptane system, which then undergoes nucleophilic attack at different carbons. Although not directly related to 1-benzyl-3-chloropyrrolidine, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and IR, as well as X-ray crystallography . These techniques allow for the determination of the compound's structure, including the position of the benzyl and chloro groups, and provide insight into the electronic environment of the molecule.

Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in various chemical reactions. For example, 1-benzopyrano[3,4-c]pyrrolidines are synthesized through a diastereoselective 1,3-dipolar cycloaddition of nonstabilized azomethine ylides . Similarly, substituted chromones react with azomethine ylides to form 1-benzopyrano[2,3-c]pyrrolidines . These reactions are indicative of the reactivity of the pyrrolidine ring and suggest that 1-benzyl-3-chloropyrrolidine could also undergo similar cycloadditions or serve as an intermediate in multicomponent reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be predicted using computational methods such as density functional theory (DFT). For example, a penta-substituted pyrrolidine derivative's spectral and geometrical data were predicted with high accuracy when compared to experimental data . These studies can provide valuable information on the reactivity, stability, and interaction of 1-benzyl-3-chloropyrrolidine with other molecules, which is crucial for its potential application as a corrosion inhibitor or in pharmaceutical synthesis.

科学研究应用

胆碱酯酶抑制

1-苄基-3-氯吡咯烷衍生物已被研究其抑制胆碱酯酶酶的潜力。例如,苄基吡咯烷羧酸酯已被测试其抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的能力,这些是参与神经递质分解的关键酶。这些化合物已显示出对 AChE 的中等抑制作用,并且已证明与已知的抑制剂(如利斯的明)具有相当的抑制 BChE 的活性。这表明在治疗阿尔茨海默病等疾病中具有潜在应用,其中胆碱酯酶抑制是一种治疗策略 (Pizova 等人,2017)。

新型化合物的合成

1-苄基-3-氯吡咯烷已用于合成各种新型化合物。例如,它参与了与非稳定偶氮甲亚胺的环加成反应,导致形成 1-苯并吡喃吡咯烷和二吡咯烷。这些化合物由于其独特的结构特性而具有在制药和化学研究中的应用 (Sosnovskikh 等人,2014)。

抗癌和抗菌剂

某些 1-苄基-3-氯吡咯烷衍生物,如含有咪唑-2-亚烯的衍生物,已被研究其抗癌和抗菌特性。这些衍生物的钯配合物已显示出对各种人类肿瘤细胞的有效抗癌活性。此外,这些衍生物的金和银配合物表现出显着的抗菌特性,表明在开发新疗法中具有潜在应用 (Ray 等人,2007)。

电催化应用

包括来自 1-苄基-3-氯吡咯烷的有机阳离子的电化学稳定性已在氯合铝离子液体中得到研究。这项研究对于电解质和电催化过程的开发至关重要,其中此类阳离子的稳定性和反应性至关重要 (Lang 等人,2005)。

光物理性质

还对源自 1-苄基-3-氯吡咯烷的化合物的な光物理性质进行了研究。这些研究对于理解这些化合物的な光和电子行为至关重要,这可以应用于为电子和光子器件开发新材料 (Mancilha 等人,2011)。

安全和危害

1-Benzyl-3-chloropyrrolidine should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

Pyrrolidine derivatives, such as 1-Benzyl-3-chloropyrrolidine, have significant potential in drug discovery due to their versatility . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them a promising area for future research and development in the field of medicinal chemistry .

属性

IUPAC Name |

1-benzyl-3-chloropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTQVONOXWGZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-chloropyrrolidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)

![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)

![4-Chloro-N-(5,11-dihydro-10-thia-dibenzo[a,d]cyclohepten-5-yl)-butyramide](/img/structure/B3033501.png)

![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)